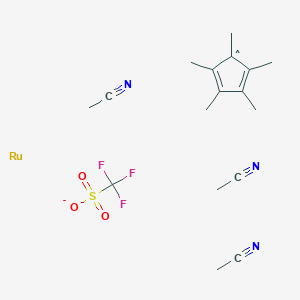
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is a complex organometallic compound with the chemical formula C17H24F3N3O3RuS . It is known for its applications as a catalyst in various organic synthesis reactions. The compound is characterized by its solid-state, typically appearing as purple or brown crystals at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate involves the reaction of pentamethylcyclopentadienylruthenium (II) with acetonitrile and trifluoromethanesulfonate. The general reaction can be represented as follows:
[ \text{RuCp*} + 3 \text{MeCN} + \text{OTf} \rightarrow \text{[RuCp*(MeCN)3]OTf} ]
- RuCp* represents pentamethylcyclopentadienylruthenium (II)
- MeCN is acetonitrile
- OTf is trifluoromethanesulfonate
The reaction is typically carried out under controlled conditions, with the specific parameters adjusted based on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
化学反应分析
Types of Reactions
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the transfer of electrons.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Alkynes: For hydrosilylation reactions.
Olefinic compounds: For cycloaddition reactions.
Propargyl alcohols: For dimerization reactions.
The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents like ether, chloroform, or benzene .
Major Products Formed
The major products formed from these reactions include:
α-Vinylsilanes: From hydrosilylation of alkynes.
1,3-Dienes: From the coupling of allenes with activated olefins.
Cycloisomerized products: From cycloisomerization of enynes
科学研究应用
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom bond formation.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Industry: Utilized in industrial processes for the synthesis of complex organic compounds
作用机制
The mechanism by which Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various catalytic processes, including hydrosilylation, cycloaddition, and dimerization reactions. The molecular targets and pathways involved are primarily related to the activation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
Similar Compounds
Some compounds similar to Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate include:
Pentamethylcyclopentadienyltris(acetonitrile)ruthenium (II) hexafluorophosphate: Another organoruthenium compound used as a homogeneous catalyst.
Pentamethylcyclopentadienylruthenium (II) chloride: Used in various catalytic applications.
Uniqueness
The uniqueness of this compound lies in its ability to act as a versatile catalyst in a wide range of organic synthesis reactions. Its stability and solubility in common organic solvents make it particularly valuable in both laboratory and industrial settings .
属性
InChI |
InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKTXFALMRBAHB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3RuS- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113860-02-9 |
Source


|
| Record name | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
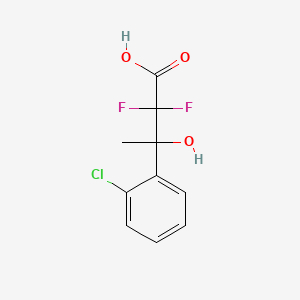



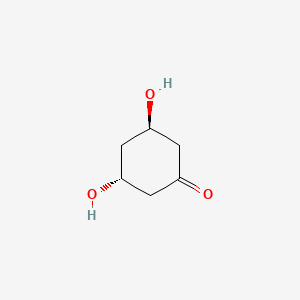
![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)
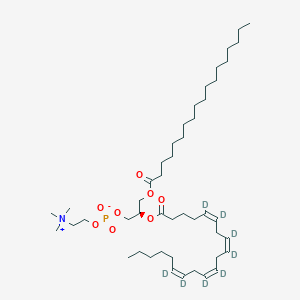
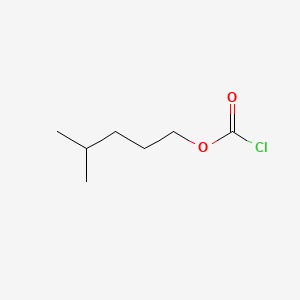
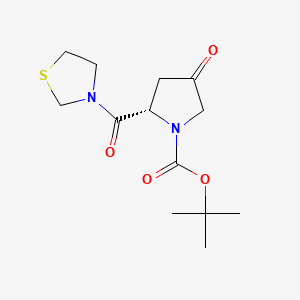


![[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2](/img/new.no-structure.jpg)
![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)
